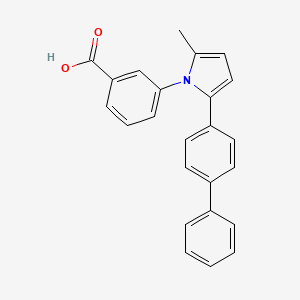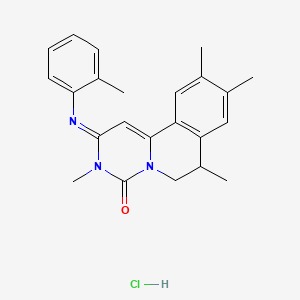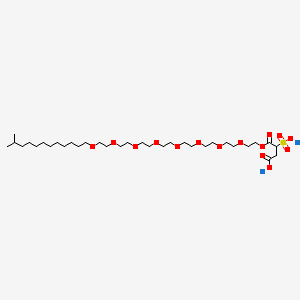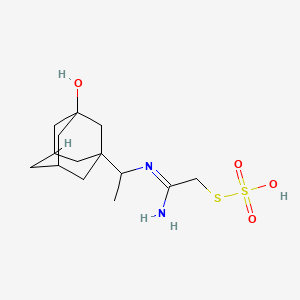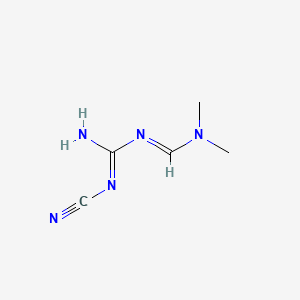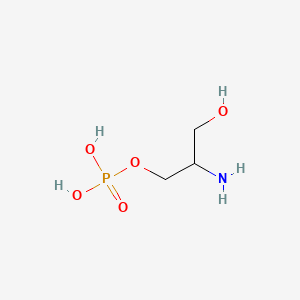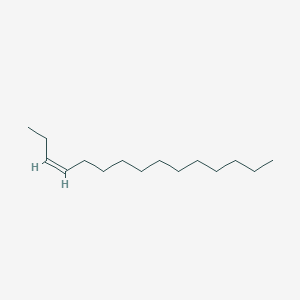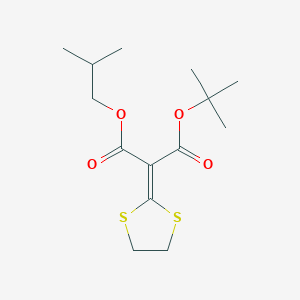
Butanamide, N,N-dipropyl-4-((1-oxobutyl)amino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanamide, N,N-dipropyl-4-((1-oxobutyl)amino)- is a chemical compound with the molecular formula C14H28N2O2 It is a member of the butanamide family, characterized by the presence of a butanamide backbone with various substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, N,N-dipropyl-4-((1-oxobutyl)amino)- typically involves the reaction of butanamide with N,N-dipropylamine and a suitable acylating agent The reaction is carried out under controlled conditions to ensure the formation of the desired product
Industrial Production Methods
In an industrial setting, the production of Butanamide, N,N-dipropyl-4-((1-oxobutyl)amino)- may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost considerations, and safety requirements. The industrial synthesis typically follows similar principles as the laboratory-scale synthesis but is optimized for efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Butanamide, N,N-dipropyl-4-((1-oxobutyl)amino)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen or metal hydrides.
Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve nucleophiles or electrophiles under appropriate conditions, such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Butanamide, N,N-dipropyl-4-((1-oxobutyl)amino)- has several scientific research applications, including:
Chemistry: It is used as a reagent or intermediate in organic synthesis, facilitating the formation of more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research may explore its potential therapeutic applications, including its use as a drug candidate or in drug delivery systems.
Industry: The compound can be utilized in the production of specialty chemicals, polymers, or other industrial products.
Wirkmechanismus
The mechanism of action of Butanamide, N,N-dipropyl-4-((1-oxobutyl)amino)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dipropylbutanamide: A structurally similar compound with different substituents.
N-(1-Oxobutyl)-butanamide: Another related compound with a similar backbone but different functional groups.
Uniqueness
Butanamide, N,N-dipropyl-4-((1-oxobutyl)amino)- is unique due to its specific substituents, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
82023-79-8 |
|---|---|
Molekularformel |
C14H28N2O2 |
Molekulargewicht |
256.38 g/mol |
IUPAC-Name |
4-(butanoylamino)-N,N-dipropylbutanamide |
InChI |
InChI=1S/C14H28N2O2/c1-4-8-13(17)15-10-7-9-14(18)16(11-5-2)12-6-3/h4-12H2,1-3H3,(H,15,17) |
InChI-Schlüssel |
UEUOROXPOFJLTN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)NCCCC(=O)N(CCC)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



